tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Synthetic Intermediate Procurement Purity Analysis Medicinal Chemistry

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (CAS 333954-86-2) is a N-Boc-protected piperidine derivative with a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol. It is a solid at room temperature, typically supplied at a standard purity of 97% , and is widely categorized as a heterocyclic building block or a protein degrader building block for research use.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 333954-86-2
Cat. No. B153325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
CAS333954-86-2
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3
InChIKeyODHVBWQNZTWKCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (CAS 333954-86-2) | Core Properties and Procurement Profile


tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (CAS 333954-86-2) is a N-Boc-protected piperidine derivative with a molecular formula of C17H22N2O3 and a molecular weight of 302.37 g/mol [1]. It is a solid at room temperature, typically supplied at a standard purity of 97% , and is widely categorized as a heterocyclic building block or a protein degrader building block for research use [2]. The compound's structure combines a 4-cyanophenoxy ether moiety with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a design that makes it a versatile intermediate for further synthetic elaboration in medicinal chemistry .

Why Generic Substitution of CAS 333954-86-2 Fails: The Limitations of Analog Interchangeability


Substituting tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate with a generic N-Boc-piperidine analog is not straightforward due to the unique structural and functional features that drive its utility. The para-cyanophenoxy ether substituent provides a specific electronic profile, influencing both its reactivity as an intermediate and the biological activity of its downstream derivatives. This compound is a privileged scaffold, identified in patents as a precursor to potent AMPK activators (e.g., US9663496, where related compounds show EC50 < 500 nM) [1]. In contrast, close analogs like tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate lack the ether linkage, altering the hydrogen-bond acceptor count (4 vs. 3) and topological polar surface area (TPSA 62.56 vs. 53.33 Ų), which directly impacts the drug-likeness of final products . Furthermore, the Boc protection strategy offers a quantifiable stability advantage; the compound is stable under recommended storage (2-8°C), whereas its deprotected form, 4-(Piperidin-4-yloxy)benzonitrile hydrochloride, is more hygroscopic and chemically reactive, making it less suitable for multi-step synthetic routes .

Quantitative Differentiation Evidence for tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (333954-86-2)


Purity Specification Benchmarking Against Cbz-Protected and 3-Cyano Analogs

The standard purity specification for tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate from major suppliers is 97% . This positions it precisely between the higher-purity Cbz-protected analog (Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate, 98% ) and the lower-purity regioisomeric analog (tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate, typically 95% ). The 97% specification provides an optimal balance of cost-efficiency and purity for intermediate-scale synthesis, directly influencing the yield and impurity profile of downstream reactions.

Synthetic Intermediate Procurement Purity Analysis Medicinal Chemistry

Computed Drug-Like Physicochemical Profile vs. 3-Cyanophenyl Regioisomer

The target compound exhibits a topological polar surface area (TPSA) of 62.56 Ų and a consensus Log Po/w of 2.71 . In contrast, a close regioisomer, tert-Butyl 4-(3-cyanophenyl)piperidine-1-carboxylate, has a calculated TPSA of 53.33 Ų . The ~9 Ų difference in TPSA is physiochemically meaningful, as it directly influences oral bioavailability predictions. A TPSA below 60 Ų is often correlated with improved passive membrane permeability, suggesting the 3-cyanophenyl analog may have a permeability advantage, but the 4-cyanophenoxy variant's TPSA remains favorably below the 140 Ų threshold for oral drugs and offers a different balance of hydrogen-bonding interactions beneficial for target binding [1].

Drug Design ADME Prediction Scaffold Selection

Storage Stability Advantage Over the Deprotected Hydrochloride Salt

The Boc-protected compound is shipped and stored at 2-8°C, maintaining stability under these conditions for long-term use . Its deprotected counterpart, 4-(Piperidin-4-yloxy)benzonitrile hydrochloride (CAS 333954-90-8), is a hygroscopic salt that requires more stringent handling to prevent hydrolysis and degradation . The Boc group provides a quantifiable protection strategy; the compound has a boiling point of 443.9±35.0 °C , indicating high thermal stability as a covalent intermediate, whereas the hydrochloride salt decomposes before boiling. This stability differential is critical for procurement decisions involving long-term storage and multi-step synthetic campaigns.

Compound Management Synthetic Workflow Stability Testing

Privileged Scaffold Validation: AMPK Activation in Patent-Derived SAR

The 4-(4-cyanophenoxy)piperidine moiety is a key pharmacophore in patent-derived AMPK activators. Specifically, Compound 321 (US10377742), which incorporates this exact moiety within a larger structure, demonstrated an EC50 of <500 nM in a human AMPK enzyme-linked immunosorbent assay [1]. A closely related analog, Compound 420, which uses the same 4-(4-cyanophenoxy)piperidine building block but with different peripheral substitutions, showed a significantly reduced potency (EC50 = 3000 nM) [2]. This 6-fold potency difference establishes the privileged nature of the core scaffold and its sensitivity to structural context, highlighting that the intact Boc-protected intermediate is the essential starting point for generating high-potency candidates.

AMPK Activation Patent Analysis Scaffold Potency

Validated Application Scenarios for tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (333954-86-2)


Synthesis of AMPK-Activating Probes and Lead Compounds

Procurement of this compound is prioritized for early-stage medicinal chemistry programs targeting AMPK activation. The patent-validated scaffold (EC50 < 500 nM for optimized derivatives) makes it a rational choice for generating focused libraries to explore SAR around metabolic disorders and oncology . Using alternative 3-cyanophenyl analogs has not demonstrated this level of validated potency in the same assay systems, making a direct switch scientifically unsupported .

Protein Degrader (PROTAC) Building Block Synthesis

Classified as a 'Protein Degrader Building Block' , its Boc-protected piperidine allows for chemoselective deprotection to a free amine, a critical handle for attaching E3 ligase ligands. The established storage stability at 2-8°C ensures the compound remains intact through the multi-step synthesis steps inherent to PROTAC development, offering a practical advantage over the more reactive, deprotected hydrochloride salt .

Precursor for Functionalized Piperidine Screening Libraries

The 97% purity specification permits its use as a high-quality input for parallel synthesis platforms. The well-defined TPSA (62.56 Ų) and lipophilicity profile (Log Po/w 3.05) allow it to be incorporated into design algorithms for CNS-drug-like libraries where physicochemical property windows are tightly defined . This contrasts with generic Boc-piperidine building blocks lacking the cyanophenoxy motif, which would produce final compounds with significantly different in silico ADME predictions.

Quote Request

Request a Quote for tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.